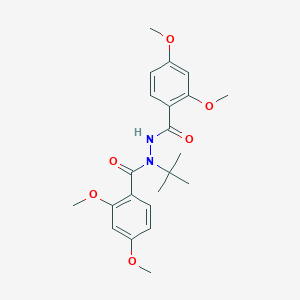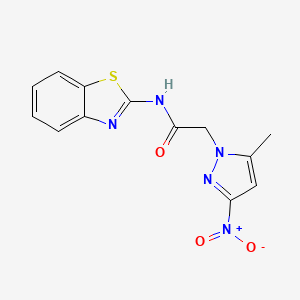![molecular formula C15H16F3N5O B3747489 N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3747489.png)
N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
Vue d'ensemble
Description
N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide, also known as CP-544326, is a selective antagonist for the neuropeptide Y Y1 receptor. It is a potential drug candidate for the treatment of obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide selectively blocks the neuropeptide Y Y1 receptor, which is involved in the regulation of food intake, energy expenditure, and glucose homeostasis. Neuropeptide Y is a potent orexigenic peptide that stimulates appetite and reduces energy expenditure. By blocking the Y1 receptor, N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide reduces the orexigenic effect of neuropeptide Y, leading to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects:
N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has been shown to reduce body weight, adiposity, and food intake in animal models of obesity and diabetes. It also improves glucose tolerance and insulin sensitivity in these models. N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has been shown to increase energy expenditure in rats, suggesting that it may have a thermogenic effect. However, its effects on lipid metabolism and liver function are unclear.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is a selective antagonist for the neuropeptide Y Y1 receptor, which makes it a valuable tool for studying the role of this receptor in metabolic regulation. Its potency and selectivity allow for precise modulation of Y1 receptor activity without affecting other neuropeptide Y receptors. However, its safety profile and pharmacokinetics need to be carefully evaluated before using it in preclinical and clinical studies.
Orientations Futures
N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has potential therapeutic applications in metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease. However, its development was discontinued due to safety concerns. Future research should focus on developing safer and more effective Y1 receptor antagonists with better pharmacokinetics and tissue selectivity. Moreover, N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide may have applications in other areas such as pain management and addiction, as neuropeptide Y is involved in these processes as well. Further studies are needed to explore these potential applications.
Applications De Recherche Scientifique
N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to reduce food intake and body weight in animal models of obesity and diabetes. It also improves glucose tolerance and insulin sensitivity in these models. N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has been tested in human clinical trials for the treatment of obesity, but its development was discontinued due to safety concerns.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)11-7-5-10(6-8-11)14-20-22-23(21-14)9-13(24)19-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJITNXLIYYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B3747407.png)
![3-{4-[chloro(difluoro)methoxy]phenyl}quinazolin-4(3H)-one](/img/structure/B3747413.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B3747420.png)
![7-methoxy-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3747427.png)
![N-(8-bromo-3-nitrodibenzo[b,f]oxepin-1-yl)-N-methylacetamide](/img/structure/B3747431.png)

![6-ethyl-8-isopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3747440.png)
![ethyl 7-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B3747453.png)

![1-(2-fluorobenzyl)-3-nitro-5-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1H-1,2,4-triazole](/img/structure/B3747470.png)
![4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one](/img/structure/B3747476.png)
![ethyl 4-[({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B3747498.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B3747504.png)
![ethyl 5-[({[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B3747508.png)